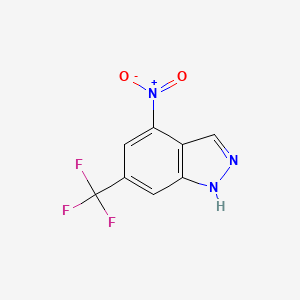

4-Nitro-6-(trifluoromethyl)-1H-indazole

Description

Properties

IUPAC Name |

4-nitro-6-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-6-5(3-12-13-6)7(2-4)14(15)16/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMQLMVVZOTFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-Nitro-6-(trifluoromethyl)-1H-indazole typically follows a multi-step approach involving:

- Introduction of the trifluoromethyl group onto an indazole or precursor scaffold.

- Nitration to introduce the nitro group at the 4-position.

- Cyclization and ring-closure reactions to form the indazole heterocycle.

- Optional halogenation or reduction steps depending on intermediate requirements.

This sequence is often optimized to maximize yield and industrial scalability.

Preparation via Nitration and Cyclization of Substituted Precursors

A patented method for preparing 1H-indazole derivatives, including nitro-substituted variants, uses nitration or halogenation on precursor compounds followed by reduction and diazotization-cyclization steps to afford the indazole core with desired substitutions. This method is notable for its short synthetic route and high yield, suitable for industrial production.

- Starting from compounds of formula (A1) or (A2), nitration or halogenation yields compound (B).

- Reduction of a nitro group on (B) produces compound (C).

- Diazotization in the presence of nitrite leads to cyclization, forming the 1H-indazole derivative (I).

This approach allows synthesis of various 1H-indazole derivatives, including those with trifluoromethyl and nitro groups, by appropriate choice of starting materials and reaction conditions.

Trifluoromethylation via Cyclocondensation with Ethyl 4,4,4-trifluoroacetoacetate

A detailed synthetic route for trifluoromethylated indazole derivatives involves cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic reflux conditions.

- 3-Aminoindazole derivatives (1) react with ethyl 4,4,4-trifluoroacetoacetate (2 equivalents) in a methanol/phosphoric acid mixture (4:1) at reflux for 24 hours under argon.

- The crude product precipitates upon cooling and is isolated by filtration and washing.

- This step yields 2-trifluoromethyl-1H-pyrimido[1,2-b]indazole-4-one derivatives, which can be further chlorinated or functionalized.

- Pure methanol as solvent gave low conversion and yield (27% yield, 36% conversion after 72 h).

- Methanol/phosphoric acid mixture improved conversion and yield significantly.

- Alternative solvents like methanol/acetic acid were less effective.

This methodology is adaptable to gram-scale synthesis and provides a reliable route to trifluoromethylated indazole frameworks.

Nitration of Indazole Precursors

The introduction of the nitro group at the 4-position can be achieved via nitration of suitably substituted aniline derivatives or indazole intermediates.

- 4-Nitro-1H-indazole can be synthesized from 2-methyl-3-nitroaniline by treatment with sodium nitrite in acetic acid and water at low temperature.

- The reaction proceeds via diazotization and ring closure, yielding the nitroindazole product in high yield (up to 99%).

- The precipitate formed is isolated by filtration and drying.

This approach demonstrates the feasibility of introducing nitro groups under mild conditions with excellent yield and purity.

One-Pot and Domino Reactions for Indazole Formation

Recent advances have introduced one-pot domino processes for synthesizing substituted 1H-indazoles, including nitro-substituted variants.

- Arylhydrazones prepared from fluorinated and nitro-substituted acetophenones or benzaldehydes undergo deprotonation and nucleophilic aromatic substitution (S_NAr) ring closure.

- The process achieves yields ranging from 45% to 90% depending on substrate and conditions.

- One-pot protocols avoid isolation of intermediates, improving efficiency and simplifying purification.

- Copper catalysts may be required for some substrates to complete cyclization.

This strategy offers a rapid and versatile route to functionalized indazoles, potentially adaptable for trifluoromethyl-nitro derivatives with appropriate substrate design.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The patented nitration/diazotization method provides a flexible and high-yielding route to various substituted indazoles, including trifluoromethyl and nitro derivatives, suitable for scale-up.

- Cyclocondensation with trifluoroacetoacetate is a reliable method for introducing trifluoromethyl groups, with solvent and acid choice critical for optimizing yield.

- Nitration of substituted anilines followed by diazotization is a classical and highly efficient approach to nitroindazoles, with yields near quantitative.

- One-pot domino reactions enhance synthetic efficiency and reduce purification steps, representing a modern approach to indazole synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-6-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: 4-Amino-6-(trifluoromethyl)-1H-indazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-Nitro-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound characterized by the presence of a nitro group and a trifluoromethyl group, which significantly influence its chemical properties and biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its unique structural features:

- Anticancer Activity : Research indicates that derivatives of indazole, including 4-Nitro-6-(trifluoromethyl)-1H-indazole, exhibit significant antitumor properties. For instance, compounds with similar scaffolds have been shown to inhibit key enzymes involved in cancer progression, such as Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs) . The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

- Anti-inflammatory Properties : Studies have suggested that indazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases . The nitro group may participate in redox reactions within biological systems, leading to the formation of reactive intermediates that can exert therapeutic effects.

Materials Science

The electronic properties of 4-Nitro-6-(trifluoromethyl)-1H-indazole make it suitable for applications in organic electronics:

- Organic Semiconductors : The compound's unique electronic configuration allows it to be used as a building block for organic semiconductor materials. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Advanced Materials : The trifluoromethyl group imparts unique physical properties that can be beneficial in creating materials with specific thermal and mechanical characteristics.

Organic Synthesis

In synthetic chemistry, 4-Nitro-6-(trifluoromethyl)-1H-indazole serves as an important intermediate:

- Synthesis of Complex Molecules : The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it a versatile intermediate for synthesizing more complex heterocyclic compounds . For example, it can be reduced to form amino derivatives or oxidized to yield nitroso compounds.

Case Studies

Several studies have documented the effectiveness of indazole derivatives in various therapeutic contexts:

- Antitumor Activity : A study demonstrated that certain indazole derivatives inhibited tumor growth in mouse models by targeting specific kinases involved in cancer cell proliferation . These findings suggest that 4-Nitro-6-(trifluoromethyl)-1H-indazole could be a lead compound for developing novel anticancer agents.

- Inflammation Modulation : Research into the anti-inflammatory effects of indazoles has shown promising results, indicating their potential role in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Nitro-6-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 4-Nitro-6-(trifluoromethyl)-1H-indazole with key structural analogs, highlighting substituent effects, molecular properties, and biological activities where available:

Key Findings:

Substituent Position and Electronic Effects: The 4-nitro group in the target compound contrasts with 4-(3-methylpyridinyl) in MetAPi-8, which confers nanomolar potency against metalloenzymes . 6-Trifluoromethyl is conserved in both the target compound and MetAPi-8, suggesting its role in hydrophobic interactions or metabolic stability .

Biological Activity: MetAPi-8’s IC₅₀ of 11 nM highlights the importance of 4-position substituents for high-affinity binding. Replacing pyridinyl with nitro may reduce potency but could enable novel reactivity (e.g., nitro-to-amine reduction for prodrug strategies) . Halogenated analogs (e.g., 6-bromo-4-fluoro) are prevalent in kinase inhibitors like Binimetinib and Selumetinib, where bromo serves as a leaving group for further functionalization .

Nitro placement: A nitro group at the 6-position (as in 3-chloro-4-fluoro-6-nitro-1H-indazole) versus the 4-position may sterically hinder interactions with active sites, as seen in metalloenzyme inhibitors .

Synthetic Utility :

- The target compound’s nitro and trifluoromethyl groups are amenable to further derivatization (e.g., catalytic hydrogenation to amines or cross-coupling reactions), offering flexibility in lead optimization .

Biological Activity

4-Nitro-6-(trifluoromethyl)-1H-indazole is a compound belonging to the indazole class, characterized by a bicyclic structure that consists of a fused benzene and pyrazole ring. This compound is notable for its unique functional groups: a nitro group (-NO2) at the 4-position and a trifluoromethyl group (-CF3) at the 6-position. These features contribute to its potential biological activity and applications in medicinal chemistry.

The molecular formula of 4-Nitro-6-(trifluoromethyl)-1H-indazole is CHFNO. The presence of electronegative groups such as -NO2 and -CF3 significantly influences its chemical reactivity, making it an attractive candidate for further research in drug development and organic synthesis.

Biological Activity

Research indicates that indazole derivatives, including 4-Nitro-6-(trifluoromethyl)-1H-indazole, exhibit diverse biological activities. These compounds have been studied for their potential as:

- Antibacterial agents

- Antifungal agents

- Anti-inflammatory drugs

- Anticancer agents

The specific activities of 4-Nitro-6-(trifluoromethyl)-1H-indazole are still under investigation, but preliminary studies suggest promising interactions with various biological targets.

Comparative Analysis with Similar Compounds

To better understand the potential of 4-Nitro-6-(trifluoromethyl)-1H-indazole, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Nitro-1-(4-trifluoromethylphenyl)-1H-indazole | Trifluoromethyl group on a phenyl ring | Exhibits distinct electronic properties due to phenyl substitution |

| 4-Bromo-6-(trifluoromethyl)-1H-indazole | Bromine substituent instead of a nitro group | May exhibit different reactivity patterns than nitro derivatives |

| 3-Trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole | Multiple fluorine substitutions | Enhanced lipophilicity and potential for unique interactions |

The combination of both nitro and trifluoromethyl groups in 4-Nitro-6-(trifluoromethyl)-1H-indazole enhances its pharmacological properties compared to other derivatives.

Case Studies and Research Findings

While specific case studies on 4-Nitro-6-(trifluoromethyl)-1H-indazole are scarce, related research has highlighted the biological activities of indazole derivatives. For instance:

- A study on novel indazole derivatives demonstrated significant anti-leishmanial activity through molecular docking studies, indicating strong binding with Leishmania trypanothione reductase enzymes .

- Another investigation into indazole compounds revealed their potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

These findings suggest that further exploration of 4-Nitro-6-(trifluoromethyl)-1H-indazole could yield valuable insights into its therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Nitro-6-(trifluoromethyl)-1H-indazole?

- Answer : The compound can be synthesized via direct C3-arylation of 1H-indazole derivatives. For example, using palladium-catalyzed coupling with aryl bromides (e.g., 4-(trifluoromethyl)bromobenzene) under low phosphine ligand loading, as demonstrated for analogous indazole derivatives (34% yield reported for a related trifluoromethyl-substituted indazole) . Trifluoromethyl groups may also be introduced via Friedel-Crafts trifluoromethylthiolation in 2,2,2-trifluoroethanol (TFE), a method validated for 1H-indazole derivatives (70% yield for 3-((trifluoromethyl)thio)-1H-indazole) .

Q. How can the crystal structure of 4-Nitro-6-(trifluoromethyl)-1H-indazole be determined?

- Answer : X-ray crystallography using the SHELX suite (e.g., SHELXT for space-group determination and SHELXL for refinement) is recommended. These programs automate structure solution from single-crystal data and handle challenges like disorder or twinning . For indazole-containing complexes, distorted octahedral geometries (e.g., Os(IV) complexes) have been resolved, highlighting the importance of bond-length analysis (e.g., axial vs. equatorial Cl⁻ ligands in osmium-indazole structures) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for trifluoromethyl/nitro groups) and FT-IR to identify nitro stretches (~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula. For electronic effects, UV-Vis spectroscopy can assess π→π* transitions influenced by electron-withdrawing groups .

Advanced Research Questions

Q. How do the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Answer : The nitro group is a strong electron-withdrawing substituent, activating the indazole ring for nucleophilic aromatic substitution at the para position. Conversely, the trifluoromethyl group introduces steric bulk and electron-withdrawing effects, potentially directing regioselectivity in C–H functionalization. For example, in palladium-catalyzed arylations, trifluoromethyl groups enhance stability of intermediates but may lower yields due to steric hindrance .

Q. What strategies resolve contradictions in structural data (e.g., crystallographic vs. computational models)?

- Answer : Combine X-ray crystallography with density functional theory (DFT) calculations. For example, the Colle-Salvetti correlation-energy formula (adapted into density-functional theory) can predict electron density distributions, which are compared to experimental bond lengths and angles . Discrepancies in coordination geometries (e.g., octahedral distortions in metal complexes) may arise from crystal packing effects, requiring Hirshfeld surface analysis .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

- Answer : Modify the indazole core via N-alkylation or C3-arylation to enhance binding to targets like retinol-binding protein 4 (RBP4). For example, 1H-indazole derivatives form hydrogen bonds with Arg121 and Leu37 in RBP4, as shown in crystallographic studies . Evaluate bioactivity using assays for anti-HIV (e.g., EC₅₀ determination in log-phase cultures) or kinase inhibition, as demonstrated for related indole-2,3-dione derivatives .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing nitro-substituted indazoles, and how are they mitigated?

- Challenge : Nitro groups may undergo unintended reduction during reactions.

- Solution : Use mild reducing agents (e.g., SnCl₂/HCl) and monitor reaction progress via TLC. Protect nitro groups with acetyl or benzyl moieties during multi-step syntheses .

Q. How to address low yields in trifluoromethylation reactions?

- Challenge : Trifluoromethyl reagents (e.g., CF₃S-saccharin) may exhibit poor solubility.

- Solution : Optimize solvent polarity (e.g., TFE for Friedel-Crafts reactions) and employ microwave-assisted heating to accelerate kinetics .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.